molecular formula C10H8BrClN2 B13700878 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole

3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole

Cat. No.: B13700878
M. Wt: 271.54 g/mol
InChI Key: MKXXVDQKTZAICM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups on the pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

3-(4-bromophenyl)-5-chloro-1-methylpyrazole

InChI

InChI=1S/C10H8BrClN2/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

MKXXVDQKTZAICM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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